2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBXGKGYPNBVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a thiopyrano ring fused to a pyrazole ring. Its molecular formula is with a molecular weight of 193.27 g/mol. The compound's unique structure contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways. The exact mechanism remains under investigation but may involve inhibition or activation of key biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria like Bacillus cereus and Micrococcus luteus .
Anticancer Potential
Other research has explored the anticancer potential of pyrazole derivatives. In vitro studies have shown that some compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests that this compound might also exhibit similar properties warranting further exploration .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in various studies. For example, derivatives containing the pyrazole moiety have been evaluated for their inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses. The structure-activity relationship (SAR) indicates that modifications in the functional groups can significantly enhance or diminish enzyme inhibitory activity .
Case Studies
- Antimicrobial Study : A series of synthesized pyrazole derivatives were tested for their antibacterial activity. Among them, certain compounds demonstrated superior efficacy against Staphylococcus aureus, indicating that structural modifications can lead to enhanced antimicrobial properties .
- Anticancer Research : In a study focusing on the cytotoxic effects of pyrazole derivatives on human cancer cell lines, it was found that specific substitutions at the pyrazole ring significantly improved apoptotic induction compared to unmodified compounds .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with analogs differing in substituents or heteroatoms:
Key Observations:
Bulkier groups (e.g., isopropyl in ) further elevate molecular weight and steric hindrance, which may influence binding affinity in biological targets.
Heteroatom Impact: Replacing sulfur with oxygen (e.g., pyrano[4,3-c]pyrazole in ) reduces molecular weight (~26 Da difference) and alters electronic properties. Sulfur’s larger atomic radius and polarizability may enhance π-π stacking interactions in thiopyrano derivatives .
Preparation Methods
Synthetic Strategy Overview
The key approach to synthesizing 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is based on 1,3-dipolar cycloaddition reactions (1,3-DC) of nitrile imines with sulfur-substituted acetylenes or cyclic sulfur-containing dipolarophiles. This method allows regioselective formation of pyrazole derivatives fused to thiopyrano rings, which is critical for obtaining the desired heterocyclic framework.
1,3-Dipolar Cycloaddition Reaction
- Dipole and Dipolarophile : The nitrile imine dipole is generated in situ and reacted with sulfur-substituted acetylenes or cyclic α,β-unsaturated thiolactones.
- Regiocontrol : The oxidation state of sulfur in the dipolarophile influences the regioselectivity of the cycloaddition. For example:
- Sulfur in +2 oxidation state favors formation of 5-regioisomers.
- Sulfur in +6 oxidation state favors 4-regioisomers.
- Lewis Acid Catalysis : The use of Lewis acids such as scandium triflate (Sc(OTf)3) can further direct regioselectivity toward specific isomers, often favoring the 4-regioisomer.
Reaction Conditions and Procedure
- The nitrile imine is typically generated by dehydrohalogenation or base-induced elimination from hydrazonoyl halides.
- The dipolarophile (thiolactone or sulfur-substituted alkyne) is added under controlled temperature conditions, often at room temperature or slightly elevated temperatures.
- Solvents such as dichloromethane or acetonitrile are commonly used.
- Reaction times vary but are generally in the range of several hours to ensure complete conversion.
Post-Cycloaddition Modifications
- The cycloadducts obtained from 1,3-DC are often further oxidized or hydrolyzed to introduce the carboxylic acid functionality at the 3-position of the pyrazole ring.
- Oxidizing agents such as ceric ammonium nitrate (CAN) may be used for selective oxidation.
- Hydrolysis under acidic or basic conditions yields the free carboxylic acid.
Experimental Data Summary
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Generation of nitrile imine | Base-induced elimination from hydrazonoyl halide | In situ generation of reactive dipole |
| 1,3-Dipolar cycloaddition | Reaction with sulfur-substituted alkyne or thiolactone, Lewis acid catalyst (optional) | Formation of fused pyrazole-thiopyrano ring system with regioselectivity control |
| Oxidation | Ceric ammonium nitrate (CAN) | Introduction of carboxylic acid group |
| Hydrolysis | Acidic or basic aqueous conditions | Liberation of this compound |
Theoretical and Mechanistic Insights
- The regioselectivity and reactivity trends have been supported by computational studies analyzing global and local reactivity indices of the reactants.
- Molecular electrostatic potential maps and topological analyses provide rationale for the preferred regioisomers.
- Theoretical models predict that smaller ring sizes in cyclic dipolarophiles favor 4-regioisomers, while larger rings favor 5-regioisomers.
Research Findings and Applications
- The described synthetic route is efficient and provides a high degree of regioselectivity in synthesizing fused pyrazole-thiopyrano derivatives.
- The final compound, this compound, has been studied for its potential biological activities, including nanomolar-scale bioactivity in related thienopyrazole derivatives.
- The methodology is versatile and can be adapted to synthesize a variety of related heterocyclic compounds by modifying the dipolarophile or reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
